1-Methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is an organic compound with the molecular formula and a molecular weight of 193.27 g/mol. It is classified as a pyrazole derivative, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound features a methyl group and a thiophene ring, contributing to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .
The synthesis of 1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can be achieved through several methods, often involving the reaction of 3-methylthiophene derivatives with appropriate precursors. One common approach involves the use of diazotization followed by coupling reactions or nucleophilic substitutions.
The molecular structure of 1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can be represented using various chemical notation systems:
CC1=C(SC=C1)CN2C(=CC=N2)N
HGJOWZGJGPNKFF-UHFFFAOYSA-N
The compound features:
1-Methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is not fully elucidated but is believed to involve interactions at the molecular level that influence biological pathways:
Further studies are required to clarify its specific targets and mechanisms within biological systems.
The compound is sensitive to air and should be handled under inert conditions. Its stability profile suggests it should be stored away from light and moisture.
1-Methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has potential applications in several scientific fields:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3